molecular formula C14H12N2 B1595303 2-(2-Aminophenyl)indole CAS No. 32566-01-1

2-(2-Aminophenyl)indole

Cat. No.: B1595303
CAS No.: 32566-01-1
M. Wt: 208.26 g/mol
InChI Key: IAKRGXQCKYFJCB-UHFFFAOYSA-N
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Description

2-(2-Aminophenyl)indole (C₁₄H₁₂N₂) is an indole derivative featuring a 2-aminophenyl substituent at the C2 position of the indole core. The compound, designated RP2, lacks intrinsic antibacterial activity (MIC >32 µg/mL) but synergizes with antibiotics like norfloxacin, erythromycin, and tetracycline, reducing their MICs by ≥4-fold . Structural elucidation via GC-MS and NMR confirms its unique substitution pattern, distinguishing it from other indole derivatives .

Preparation Methods

Preparation Methods of 2-(2-Aminophenyl)indole

Hydroamination of 2-Alkylarylanilines

One efficient approach involves the hydroamination of 2-alkylarylanilines catalyzed by low loading (1-2 mol%) of catalysts at room temperature. This method, reported by Chaisan et al. (2018), enables the synthesis of 2-substituted indoles, including this compound derivatives, through intramolecular cyclization. For substrates with electron-withdrawing groups or halogens, reflux conditions are required to achieve moderate to high yields. This method is noted for its simplicity and clean reaction profile, making it a useful synthetic tool for assembling various N-heterocyclic scaffolds.

One-Pot Synthesis from 2-Aminobenzyl Phosphonium Salts

A notable synthetic route is the one-pot synthesis using (2-aminobenzyl) triphenylphosphonium bromide with aromatic or α,β-unsaturated aldehydes under microwave-assisted conditions. This method, described in Organic Letters (2008), provides high yields (81–97%) of 2-substituted indoles, including this compound derivatives. The reaction proceeds via a phosphonium salt intermediate, enabling rapid and efficient cyclization. This approach is advantageous for its operational simplicity and high efficiency, and it has been applied in the formal total synthesis of complex natural products such as arcyriacyanin A.

Tandem Michael Addition and Cyclization of 2-Vinylanilines and Alkynoates

Ni et al. (2018) reported a method involving the tandem Michael addition of 2-vinylanilines and alkynoates, followed by cyclization without the use of oxidants. This approach yields 2-substituted indoles through C–C bond cleavage and intramolecular cyclization. The technique is valuable for synthesizing C2-substituted indoles in high yields and avoids harsh oxidative conditions, making it environmentally friendly and efficient.

Hypervalent Fluoroiodane Catalyzed Cyclization

Another innovative method involves a hypervalent fluoroiodane catalyst that enables regio-divergent formation of indoles from styrenes via spirocyclic intermediates. This catalyst system allows rapid synthesis of indole derivatives, including 2-substituted indoles, without requiring expensive catalysts. The method is suitable for creating diverse indole libraries and offers a regioselective cyclization pathway.

Other Catalytic and Metal-Free Methods

Several other methods have been developed, including:

  • Lewis acid-catalyzed atom-economic syntheses from o-amido alkynols.
  • Copper(I)-catalyzed N-carboxamidation of indoles with isocyanates.
  • Metal-free tandem double cyclization catalyzed by trifluoroacetic acid (TFA).

These methods contribute to the toolbox for preparing 2-substituted indoles with varying functional groups and substitution patterns, including this compound derivatives.

Comparative Data Table of Key Preparation Methods

Method Description Key Reagents/Catalysts Conditions Yield Range (%) Advantages Reference
Hydroamination of 2-alkylarylanilines 1-2 mol% catalyst Room temp or reflux Moderate-High Simple, clean, broad substrate scope
One-pot synthesis from 2-aminobenzyl phosphonium salts (2-aminobenzyl) triphenylphosphonium bromide, aldehydes Microwave-assisted, one-pot 81-97 High yield, operationally simple
Tandem Michael addition of 2-vinylanilines and alkynoates 2-vinylanilines, alkynoates No oxidant, mild High Oxidant-free, efficient
Hypervalent fluoroiodane catalyzed cyclization Hypervalent F-iodane catalyst Mild conditions Not specified Regioselective, avoids expensive catalysts
Lewis acid catalysis and metal-free cyclizations Lewis acids, TFA Mild to moderate Moderate-High Atom-economic, metal-free options

Detailed Research Findings and Notes

  • The hydroamination method is particularly noted for its versatility in synthesizing a wide range of substituted indoles, including those bearing electron-withdrawing groups, though it may require elevated temperatures for some substrates.

  • The one-pot microwave-assisted synthesis from phosphonium salts is a breakthrough for rapid and high-yielding access to 2-substituted indoles. The method's compatibility with various aldehydes and its application in complex molecule synthesis highlight its synthetic utility.

  • Tandem Michael addition and cyclization methods provide an oxidant-free route, which is environmentally favorable and avoids potential side reactions caused by oxidants.

  • The hypervalent fluoroiodane catalysis represents an innovative approach to regioselective indole synthesis, allowing access to diverse substitution patterns without expensive metal catalysts.

  • Additional catalytic and metal-free methods expand the synthetic options, enabling fine-tuning of reaction conditions and substrate scope depending on the desired substitution and functional groups.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminophenyl)indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can modify the indole ring or the aminophenyl group.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.

Major Products Formed

    Oxidation: Quinoline derivatives with potential pharmacological activities.

    Reduction: Reduced indole derivatives with modified electronic properties.

    Substitution: Various substituted indoles with applications in drug discovery and materials science.

Scientific Research Applications

Chemical Properties and Structure

Chemical Structure:

  • Molecular Formula: C14H12N2
  • Functional Groups: Indole moiety with a 2-aminophenyl group.

The structure of 2-(2-Aminophenyl)indole allows it to participate in various chemical reactions, making it a valuable building block in organic synthesis. Its unique properties enable the development of derivatives with enhanced biological activities.

Medicinal Chemistry Applications

1. Anticancer Activity:
Research indicates that derivatives of this compound exhibit potent anticancer properties. For instance, indolo[1,2-c]benzo[1,2,3]triazine derivatives synthesized from this compound have shown significant antitumor activity against various cancer cell lines in vitro .

2. Antimicrobial Properties:
The compound has been investigated for its antimicrobial potential. Studies have demonstrated that indolo[1,2-c]quinazolines derived from this compound possess notable antibacterial and antifungal activities. For example:

  • Bacterial Activity: Effective against strains such as Staphylococcus aureus and Escherichia coli.
  • Fungal Activity: Exhibits activity against Candida albicans and Aspergillus niger .

3. Efflux Pump Inhibition:
As an efflux pump inhibitor (EPI), this compound has been shown to enhance the efficacy of existing antibiotics by overcoming multidrug resistance mechanisms in bacteria. In studies, it effectively inhibited the NorA efflux pump in S. aureus, significantly reducing the minimum inhibitory concentrations (MICs) of antibiotics like ciprofloxacin .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of indolo[1,2-c]benzo[1,2,3]triazine derivatives synthesized from this compound. The results indicated a dose-dependent reduction in cell viability across multiple cancer cell lines, highlighting its potential as a therapeutic agent.

Case Study 2: Antimicrobial Efficacy

In another investigation, a series of mono and bis-indolo[1,2-c]quinazolines were synthesized and tested for antimicrobial activities. The findings revealed that certain compounds exhibited strong antibacterial effects against S. aureus, while others showed promising antifungal properties against common pathogens like C. albicans and A. niger.

Industrial Applications

1. Material Science:
The compound is also utilized in developing dyes and pigments due to its structural characteristics that allow for various modifications. Its derivatives can be tailored for specific applications in materials science.

2. Drug Development:
Ongoing research is focused on exploring the potential of this compound derivatives as new drug candidates targeting various diseases, particularly those related to microbial resistance and cancer .

Data Table: Biological Activities of Derivatives

Derivative Name Activity Target Organism Reference
Indolo[1,2-c]benzo[1,2,3]triazineAnticancerVarious cancer cell lines
Mono-indolo[1,2-c]quinazolinesAntibacterialStaphylococcus aureus, E. coli
Bis-indolo[1,2-c]quinazolinesAntifungalCandida albicans, Aspergillus niger
RP2 (efflux pump inhibitor)Antibiotic resistance reversalStaphylococcus aureus

Mechanism of Action

The mechanism of action of 2-(2-Aminophenyl)indole varies depending on its application. In biological systems, it may act by inhibiting specific enzymes or receptors. For example, as an efflux pump inhibitor, it binds to bacterial efflux pumps, preventing the expulsion of antibiotics and enhancing their efficacy . The compound’s interaction with molecular targets and pathways can lead to various therapeutic effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

2-(2-Aminophenyl)benzimidazole

  • Core Structure : Benzimidazole (two nitrogen atoms in the fused bicyclic system).
  • Substituents: 2-aminophenyl at C2.
  • Synthesis: One-pot method using o-phenylenediamine and 2-aminobenzoic acid .
  • However, its biological activity remains uncharacterized in the provided evidence .

Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate

  • Core Structure : Indole.
  • Substituents : 4-nitrobenzoyl at C2, ethyl acetate at C3.
  • Activity : Linked to anticancer and antitumor applications due to the α,β-unsaturated carbonyl group .
  • Contrast with RP2 : The nitro group enhances electrophilicity, enabling direct cytotoxicity, unlike RP2’s EPI mechanism .

5-Amino-2-methylindole

  • Core Structure : Indole.
  • Substituents: Methyl at C2, amino at C4.
  • Properties : Increased lipophilicity from the methyl group may improve membrane permeability compared to RP2 .

2-Chloroindole

  • Core Structure : Indole.
  • Substituents : Chloro at C2.
  • Impact: The electron-withdrawing chlorine reduces ring electron density, altering reactivity in electrophilic substitutions compared to RP2’s electron-donating aminophenyl group .

Electronic and Pharmacokinetic Properties

  • RP2: The 2-aminophenyl group donates electrons, enhancing interactions with efflux pump proteins .
  • Nitro-substituted indoles : Electron-deficient cores may target DNA or enzymes via covalent bonding .
  • Isoindole derivatives (e.g., 2-(4-methylphenyl)isoindole) : Structural isomerism alters π-π stacking and solubility .

Biological Activity

Overview

2-(2-Aminophenyl)indole is an indole derivative with the molecular formula C14H12N2. This compound has garnered attention in various fields, particularly medicinal chemistry, due to its unique structural properties and potential biological activities. Its applications span from serving as a building block in organic synthesis to exploring its pharmacological effects, including anticancer and antimicrobial activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Amination Reagent : It acts as an amination reagent, facilitating the synthesis of complex organic molecules.
  • Efflux Pump Inhibition : Research indicates that this compound can inhibit efflux pumps in bacteria, potentially reversing antibiotic resistance, particularly in Staphylococcus aureus .
  • Antiviral Activity : Compounds containing indole moieties have shown promising results against viruses such as SARS-CoV-2 by inhibiting its main protease (M pro), which is crucial for viral replication .

Antitumor Activity

Indolo[1,2-c]benzo[1,2,3]triazine derivatives synthesized from this compound have demonstrated significant antitumor activity against various cancer cell lines. These compounds exhibit cytotoxic effects that warrant further exploration for cancer therapeutics.

Antimicrobial Activity

The compound has shown notable antimicrobial properties:

  • Bacterial Activity : It exhibits antibacterial effects against both Gram-positive and Gram-negative bacteria, including Streptococcus and Staphylococcus species.
  • Antifungal Activity : Certain derivatives have also demonstrated antifungal properties, making them candidates for treating infections caused by fungi.

Research Findings and Case Studies

A number of studies have highlighted the biological activities of this compound and its derivatives:

  • Inhibition of SARS-CoV-2 :
    • A study demonstrated that a compound related to this compound effectively inhibits the main protease of SARS-CoV-2, blocking viral replication without cytotoxicity at concentrations up to 200 µM. This positions it as a promising lead for antiviral drug development .
  • Efflux Pump Inhibition :
    • Research indicated that this compound (referred to as RP2 in some studies) can inhibit bacterial efflux pumps, which are often responsible for multidrug resistance. This action could enhance the effectiveness of existing antibiotics .

Comparative Analysis with Similar Compounds

A comparative analysis with other indole derivatives reveals unique properties of this compound:

CompoundKey FeaturesBiological Activity
This compound Contains an amino group; versatile reactivityAntitumor, antimicrobial, efflux pump inhibition
2-Phenylindole Lacks amino group; different reactivityLimited biological activity
2-(2-Hydroxyphenyl)indole Contains hydroxyl group; distinct chemical propertiesVaries based on substitution
Indolo[1,2-c]quinazolines Derived from this compound; significant activityAntitumor and antimicrobial

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-(2-Aminophenyl)indole critical for laboratory handling and experimental design?

  • Answer: The compound has a molecular formula of C₁₄H₁₂N₂, molecular weight 208.26 g/mol, melting point 154–155°C, and boiling point 437.9°C at 760 mmHg. Its density is 1.229 g/cm³, and it exhibits low vapor pressure (7.2 × 10⁻⁸ mmHg at 25°C). These properties necessitate storage in airtight containers under inert conditions to prevent degradation. Safety protocols include avoiding inhalation and using protective gear due to potential toxicity .

Q. What synthetic methodologies are commonly used to prepare this compound, and what mechanistic insights underpin these reactions?

  • Answer: A prevalent method involves cyclization reactions using aminoaromatics (e.g., 2-aminophenyl derivatives) and alkynes with tethered hydroxyl groups. For example, this compound can be synthesized via furan ring opening and indole ring closure mediated by SnCl₂, yielding 2-(2-oxoalkyl)indoles. Mechanistically, this involves reductive transformations of nitroaryl intermediates . Alternative routes include condensation reactions with acetophenones, though unexpected byproducts (e.g., 2-arylanilines) may arise, requiring careful optimization .

Q. How is the structural integrity of this compound confirmed in synthetic chemistry research?

  • Answer: Spectroscopic techniques such as ¹H/¹³C NMR and ESI-MS are essential. For instance, ¹H NMR typically shows aromatic proton resonances between δ 6.8–7.6 ppm, while ESI-MS confirms the molecular ion peak at m/z 208.26. X-ray crystallography or computational modeling (e.g., InChI key: WKZRPPBUMLPCRF-UHFFFAOYSA-N) further validates stereochemical configurations .

Q. What initial biological screening approaches are used to evaluate this compound’s antimicrobial potential?

  • Answer: Basic assays include minimum inhibitory concentration (MIC) tests against Gram-positive bacteria (e.g., S. aureus) and Gram-negative strains. Early studies highlight its moderate standalone activity (MIC >64 µg/mL), prompting further investigation into synergistic combinations .

Advanced Research Questions

Q. What is the mechanistic basis for this compound’s role as an efflux pump inhibitor (EPI) in S. aureus?

  • Answer: The compound inhibits resistance-nodulation-division (RND) family efflux pumps, validated via ethidium bromide (EtBr) accumulation assays. It increases intracellular EtBr concentration by >50% at 10 µg/mL, indicating efflux blockade. Cytoplasmic membrane depolarization assays (using DiSC₃(5)) further confirm disruption of proton motive force, a hallmark of EPI functionality .

Q. How should researchers design combination therapy experiments integrating this compound with conventional antibiotics?

  • Answer: Use checkerboard assays to determine fractional inhibitory concentration indices (FICIs). For example, combining this compound (8 µg/mL) with ciprofloxacin reduces the antibiotic’s MIC against methicillin-resistant S. aureus (MRSA) from 32 µg/mL to 4 µg/mL (FICI = 0.25, indicating synergy). Controls must include efflux pump-overexpressing strains to isolate EPI-specific effects .

Q. What strategies address contradictory data on this compound’s efficacy across bacterial strains?

  • Answer: Contradictions may arise from strain-specific efflux pump expression or variations in assay conditions. Cross-validate results using standardized protocols (e.g., CLSI guidelines) and orthogonal assays (e.g., RT-qPCR for pump gene expression). Statistical tools like Bland-Altman analysis help quantify inter-lab variability .

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for enhanced EPI activity?

  • Answer: Modifications at the indole C-3 position (e.g., introducing electron-withdrawing groups) improve binding to pump proteins. For instance, 2-(2-Aminophenyl)-5-nitroindole shows a 4-fold increase in EtBr accumulation compared to the parent compound. Computational docking (e.g., AutoDock Vina) identifies key interactions with AcrB transporter domains .

Q. What challenges arise in reproducing synthetic yields of this compound derivatives, and how are they mitigated?

  • Answer: Variability in reaction yields (e.g., 40–75%) stems from sensitivity to moisture or trace metal impurities. Strict anhydrous conditions (e.g., Schlenk line techniques) and reagent purification (e.g., column chromatography for intermediates) enhance reproducibility. Detailed reporting of solvent grades, catalyst batches, and reaction monitoring (TLC/HPLC) is critical .

Q. What advanced analytical techniques resolve ambiguities in characterizing this compound’s reactive intermediates?

  • Answer: Time-resolved spectroscopy (e.g., stopped-flow UV-Vis) captures transient species like nitrenes during photochemical reactions. High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) differentiate regioisomers. For example, HMBC correlations between NH protons and aromatic carbons confirm indole ring substitution patterns .

Properties

IUPAC Name

2-(1H-indol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2/c15-12-7-3-2-6-11(12)14-9-10-5-1-4-8-13(10)16-14/h1-9,16H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKRGXQCKYFJCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C3=CC=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352891
Record name 2-(2-Aminophenyl)indole
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Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32566-01-1
Record name 2-(2-Aminophenyl)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Aminophenyl)indole
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Synthesis routes and methods

Procedure details

reacting isatoic anhydride with 2-aminophenol or 2-aminothiophenol to obtain a 2-(2-aminophenyl)benzazole (wherein the term “benzazole” means benzoxazole or benzothiazole);
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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